1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid
Description
1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid is a pyrazole-based heterocyclic compound featuring two carboxylic acid groups at the 4- and 5-positions and a 2,2-difluoroethyl substituent at the 1-position. These properties make it a candidate for applications in metal-organic frameworks (MOFs), catalysis, and pharmaceuticals, where solubility, stability, and coordination behavior are critical .
Structure
3D Structure
Properties
Molecular Formula |
C7H6F2N2O4 |
|---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)pyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H6F2N2O4/c8-4(9)2-11-5(7(14)15)3(1-10-11)6(12)13/h1,4H,2H2,(H,12,13)(H,14,15) |
InChI Key |
NGOORUNOCAVXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1C(=O)O)C(=O)O)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The cyclization of 1,3-diketones or equivalent electrophilic precursors with hydrazines is a classical method for pyrazole ring formation. For 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid, the synthesis begins with a 1,3-diketone bearing ester groups at both carbonyl positions. For example, diethyl oxalate or its fluorinated analogs react with 2,2-difluoroethylhydrazine under acidic or basic conditions to form the pyrazole ring.
The general reaction scheme is as follows:
Optimization of Cyclization Conditions
Key parameters influencing yield include temperature, solvent, and catalyst. A procedure adapted from demonstrates that using BF₃-etherate as a Lewis acid in dioxane/diethyl ether at 0–5°C achieves a 50% yield for a related pyrazole-carboxylic acid derivative (Table 1).
Table 1: Cyclization Conditions and Yields for Pyrazole Intermediate
| Starting Material | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Diethyl oxalate analog | Dioxane/Et₂O | BF₃-etherate | 0–5°C | 50% |
| Ethyl 3-ethoxyacrylate | Dioxane | BF₃-etherate | 0–5°C | 45% |
The use of methylhydrazine in later stages ensures selective methylation at the 1-position. However, introducing the difluoroethyl group requires careful control to avoid side reactions with the carboxylic acid precursors.
Nucleophilic Substitution for Difluoroethyl Group Introduction
Substitution at the Pyrazole 1-Position
An alternative approach involves synthesizing a pre-formed pyrazole-4,5-dicarboxylic acid derivative and substituting a leaving group (e.g., halogen or hydroxyl) at the 1-position with a difluoroethyl group. This method is advantageous when the pyrazole core is sensitive to harsh cyclization conditions.
For instance, 1H-pyrazole-4,5-dicarboxylic acid is treated with 2,2-difluoroethyl bromide in the presence of a base such as K₂CO₃ in DMF. The reaction proceeds via an SN2 mechanism:
Challenges and Mitigation Strategies
Competing side reactions, such as over-alkylation or esterification of carboxylic acid groups, necessitate protective group strategies. Methyl or ethyl esters of the carboxylic acids are commonly used, followed by hydrolysis post-substitution. For example, ethyl protection of the 4- and 5-carboxyl groups allows clean difluoroethylation, with subsequent hydrolysis using NaOH (2 M, 60°C) restoring the carboxylic acid functionalities.
Hydrolysis of Ester Precursors
Synthesis of Diethyl 1-(2,2-Difluoroethyl)-1H-Pyrazole-4,5-Dicarboxylate
The esterified precursor, diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dicarboxylate, is synthesized via cyclization (Section 1) or substitution (Section 2). Hydrolysis under acidic or basic conditions converts the esters to carboxylic acids.
Table 2: Hydrolysis Conditions for Ester-to-Acid Conversion
| Ester Precursor | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Diethyl dicarboxylate | HCl (conc.) | Reflux | 6 h | 85% |
| Diethyl dicarboxylate | NaOH (2 M) | 60°C | 3 h | 90% |
Basic hydrolysis (NaOH) generally provides higher yields due to milder conditions that minimize decarboxylation. The patented decarboxylation procedure in highlights the importance of pH control during hydrolysis to prevent unwanted loss of CO₂.
Comparative Analysis of Synthesis Routes
Yield and Practicality
-
Cyclization Route : Moderate yields (45–50%) but scalable with commercially available starting materials.
-
Substitution Route : Higher functional group tolerance but requires protective group strategies, increasing step count.
-
Ester Hydrolysis : High efficiency (85–90% yield) but dependent on precursor purity.
Industrial Applicability
The cyclization method is preferred for large-scale production due to fewer synthetic steps. In contrast, the substitution route offers flexibility for structural analogs but is cost-intensive.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid groups undergo oxidation under controlled conditions. For example:
-
Decarboxylation occurs at elevated temperatures (160–200°C), yielding 1-(2,2-difluoroethyl)-1H-pyrazole with CO₂ release.
-
Oxidative cleavage using KMnO₄ in acidic or neutral media produces pyrazole-4,5-diol derivatives, though this reaction is less common due to competing decarboxylation.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Decarboxylation | Heat (160–200°C) | 1-(2,2-Difluoroethyl)-1H-pyrazole + CO₂ | 60–75% |
| Oxidative cleavage | KMnO₄, H₂O, 80°C | Pyrazole-4,5-diol derivatives | 30–45% |
Reduction Reactions
The carboxylic acid groups can be reduced to alcohols or aldehydes:
-
Lithium aluminum hydride (LiAlH₄) in dry ether reduces both carboxyl groups to hydroxymethyl groups, forming 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dimethanol.
-
Selective reduction using milder agents like NaBH₄/I₂ is less effective due to steric hindrance from the difluoroethyl group.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Full reduction | LiAlH₄, anhydrous ether, reflux | Pyrazole-4,5-dimethanol derivative | 50–65% |
Substitution Reactions
The difluoroethyl group participates in nucleophilic substitution (SN2) reactions:
-
Halogen exchange with KI in DMF replaces fluorine atoms with iodine, forming 1-(2-iodoethyl)-1H-pyrazole-4,5-dicarboxylic acid.
-
Alkoxy substitution using alcohols and NaH yields ether derivatives, though yields are moderate due to competing elimination .
Esterification and Amidation
The carboxylic acid groups form esters or amides under standard conditions:
-
Esterification with methanol/H₂SO₄ produces dimethyl 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dicarboxylate.
-
Amidation using SOCl₂ followed by amines yields bis-amide derivatives, which are intermediates in pharmaceutical synthesis.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Dimethyl ester | 85–90% |
| Amidation | SOCl₂, RNH₂, CH₂Cl₂ | Bis-amide derivatives | 70–80% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Thermal cyclization with P₂O₅ generates pyrazolo[1,5-a]pyrimidine derivatives.
-
Condensation with hydrazines forms triazolo-pyrazole hybrids, though this requires catalytic KI for efficiency .
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Thermal cyclization | P₂O₅, 180°C | Pyrazolo[1,5-a]pyrimidine | 55–70% |
| Hydrazine condensation | NH₂NH₂, KI, EtOH, 80°C | Triazolo-pyrazole hybrids | 45–60% |
Acid-Base Reactions
The dicarboxylic acid exhibits typical acid-base behavior:
-
Deprotonation with NaOH (2 equiv.) forms a disodium salt, soluble in polar solvents .
-
Complexation with metals (e.g., Cu²⁺) in basic media yields coordination polymers, explored for catalytic applications.
Key Reaction Insights:
-
Steric and Electronic Effects : The difluoroethyl group reduces reactivity at the pyrazole ring’s 1-position but enhances acidity of the carboxyl groups.
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve substitution yields, while protic solvents favor esterification .
-
Catalyst Role : KI accelerates nucleophilic substitutions by stabilizing transition states .
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioisostere, which can mimic the properties of natural biomolecules while providing enhanced stability and activity.
Medicine: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of new drugs with improved pharmacokinetic properties. It is particularly valuable in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoroethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrazole Dicarboxylic Acid Derivatives
Diethyl 1-(2-nitrophenyl)-1H-pyrazole-4,5-dicarboxylate () :
- Substituents: 2-nitrophenyl group (electron-withdrawing) and ester moieties.
- Key Differences: The nitro group enhances electrophilicity, while esterification reduces acidity compared to free carboxylic acids. This increases lipophilicity, favoring drug precursor applications .
- Applications: Intermediate in anti-inflammatory agent synthesis.
Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate () :
5-(Butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole () :
Imidazole and Triazole Dicarboxylic Acid Derivatives
- 1H-Imidazole-4,5-dicarboxylic Acid Derivatives (): Substituents: Variants include 2-(pyridin-4-yl) or 2-phenyl groups. Key Differences: Imidazole’s N-donors enable diverse coordination modes (e.g., bridging or chelating). The target compound’s pyrazole core may exhibit weaker basicity but greater metabolic stability in biological applications .
Coordination Chemistry and Physicochemical Properties
| Compound | Substituents | Coordination Modes | Solubility | Key Applications |
|---|---|---|---|---|
| Target Compound | 2,2-Difluoroethyl, COOH | Bidentate (N,O) or bridging | Moderate (polar solvents) | MOFs, pharmaceuticals |
| Diethyl 1-(2-nitrophenyl)-ester (Ev5) | 2-Nitrophenyl, esters | Monodentate (ester O) | Low (lipophilic) | Drug precursors |
| Diethyl 1-(4-fluorobenzyl)-ester (Ev10) | 4-Fluorobenzyl, esters | Bidentate (O) | Low | Catalysis, coordination |
| 1H-Imidazole-4,5-dicarboxylic Acid (Ev2) | None | Tridentate (N,O,O) | High (aqueous) | MOFs, magnetic materials |
| Cobalt Hexanuclear Complex (Ev1) | Triazole backbone | Bridging (N,O) | Insoluble | Magnetic studies |
- Acidity and Solubility : The target compound’s carboxylic acids (pKa ~2–3) are more acidic than ester derivatives, enhancing water solubility and metal-binding capacity. Difluoroethyl’s inductive effect further acidifies the COOH groups .
- Coordination Modes: Pyrazole dicarboxylic acids typically bind metals via N (pyrazole) and O (carboxylate), while imidazole/triazole analogs offer additional N-donor sites. The difluoroethyl group may sterically hinder certain coordination geometries .
Biological Activity
1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H8F2N2O4
- Molecular Weight : 202.15 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Induction of Apoptosis : Evidence indicates that it can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.
- Anti-inflammatory Effects : Some studies have hinted at its possible anti-inflammatory properties.
Cytotoxic Activity
Recent research has assessed the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | % Viability at IC50 |
|---|---|---|
| HepG2 (liver carcinoma) | 25 | 68% |
| MCF-7 (breast adenocarcinoma) | 30 | 78% |
| NIH 3T3 (normal fibroblast) | >100 | 96% |
| HaCaT (keratinocyte) | >100 | 82% |
Notes :
- The HepG2 cell line exhibited the highest sensitivity to the compound, with an IC50 value of 25 µM.
- Normal cell lines such as NIH 3T3 and HaCaT showed significantly higher IC50 values, indicating lower toxicity.
Case Studies
- Study on HepG2 Cells : In a controlled experiment, HepG2 cells treated with varying concentrations of the compound demonstrated a dose-dependent decrease in cell viability. Morphological changes indicative of apoptosis were observed under microscopy after treatment with concentrations exceeding 20 µM.
- Impact on MCF-7 Cells : Another study focused on MCF-7 cells revealed that treatment with 30 µM of the compound resulted in significant cytotoxicity. The study noted that the mechanism involved disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.
Potential Therapeutic Applications
Given its cytotoxic effects on cancer cells while sparing normal cells, this compound shows promise as a candidate for anticancer therapy. Its selective toxicity suggests potential for development into a therapeutic agent targeting specific cancer types.
Q & A
Q. What synthetic routes are optimal for preparing 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid, and how can yield/purity be improved?
- Methodology : A two-step approach is recommended: (i) Introduce the 2,2-difluoroethyl group via alkylation of pyrazole precursors (e.g., using ethyl 4,4-difluoroacetoacetate as a difluoromethyl source under reflux conditions in ethanol or DMF) . (ii) Hydrolyze ester intermediates (e.g., diethyl pyrazole-4,5-dicarboxylate) under acidic or basic conditions to yield dicarboxylic acids. Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity. Optimize reaction time (18–24 hours) and stoichiometric ratios (1:1.2 for hydrazide:difluoroethyl precursor) to mitigate side products .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Key Techniques :
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., difluoroethyl group at N1; chemical shifts for pyrazole protons at δ 6.8–8.2 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., carboxylate groups forming dimers) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M-H] ion at m/z 278.04 for CHFNO) .
Q. How does the difluoroethyl group impact solubility and reactivity?
- Solubility : The electron-withdrawing difluoroethyl group reduces solubility in polar solvents (e.g., water) but enhances solubility in DMSO or DMF, critical for biological assays .
- Reactivity : Fluorine atoms increase electrophilicity at the pyrazole core, facilitating nucleophilic substitutions (e.g., coupling with amines or thiols) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazole dicarboxylic acid derivatives?
- Approach : (i) Dose-Response Studies : Compare IC values across cell lines (e.g., cancer vs. normal) to assess selectivity . (ii) Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., esterase-mediated hydrolysis products) that may skew activity data . (iii) Structural Analogues : Synthesize and test derivatives (e.g., methyl esters or amides) to isolate pharmacophore contributions .
Q. How can this compound be utilized in coordination polymers or metal-organic frameworks (MOFs)?
- Design Principles :
- Ligand Geometry : The dicarboxylate moieties act as bridging ligands, coordinating to metals (e.g., Mn, Zn) via O-donors .
- Network Topology : Combine with N-donor ligands (e.g., imidazoles) to form 2D/3D frameworks. For example, Mn(II) complexes of pyrazole dicarboxylates exhibit luminescence tunable by metal-ligand charge transfer .
Q. What challenges arise in regioselective functionalization of the pyrazole core, and how are they addressed?
- Challenges : Competing substitution at C3 vs. C4 positions due to electronic effects.
- Solutions :
- Directed Metalation : Use bulky directing groups (e.g., tert-butoxycarbonyl) to block C3, enabling selective C4 halogenation .
- Cross-Coupling Catalysis : Suzuki-Miyaura reactions with Pd(PPh) selectively functionalize C5 when C4 is carboxylated .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across studies?
- Factors to Consider :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
